![molecular formula C10H18N2S B2433798 [2-Amino-1-(thiophen-3-yl)ethyl]diethylamine CAS No. 953892-22-3](/img/structure/B2433798.png)

[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

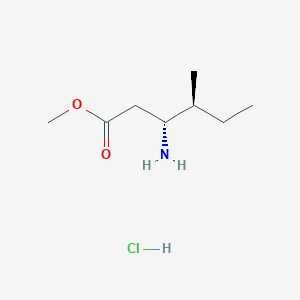

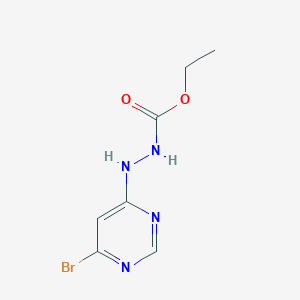

“[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine” is an aromatic amine . It is also known as N1,N~1~-dimethyl-1-(3-thienyl)-1,2-ethanediamine . The molecule contains a total of 38 bonds, including 16 non-H bonds, 5 multiple bonds, 8 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), 1 sulfide, and 1 Thiophene .

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years due to their potential biological activity . One common method for the synthesis of thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of “[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine” consists of a five-membered thiophene ring attached to an ethyl chain, which is further connected to a diethylamine group . The molecule has a molecular weight of 170.28 .Physical And Chemical Properties Analysis

“[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine” is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Thiophene derivatives, including 2-aminothiophene, have drawn attention due to their potential as biologically active compounds. Researchers explore their use in drug discovery and development. Notably, molecules containing the thiophene ring system exhibit various pharmacological properties, such as:

- Antihypertensive and Anti-atherosclerotic Properties : Thiophenes may play a role in cardiovascular health .

Organic Semiconductors and Electronics

Thiophene derivatives find applications in organic electronics and semiconductors. They contribute to the fabrication of:

- Corrosion Inhibitors : Thiophenes are employed in industrial chemistry and material science for corrosion protection .

Synthetic Chemistry and Heterocyclization

Researchers employ various synthetic methods to obtain thiophene derivatives. Key reactions include:

Biological Activity and Microbial Inhibition

2-Aminothiophene and its derivatives exhibit inhibitory effects against microorganisms. For instance, compound 12 demonstrates significant inhibitory activity against bacteria such as B. subtilis, E. coli, P. vulgaris, and S. aureus .

Serotonin Antagonists and Alzheimer’s Research

Specific thiophene-based compounds, such as maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one, function as serotonin antagonists. These compounds are relevant in Alzheimer’s disease research .

Chemical Synthesis and Research Reagents

Researchers can access 2-aminothiophene and related products for scientific investigations .

Safety and Hazards

Direcciones Futuras

The future directions for “[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine” and other thiophene derivatives are likely to involve further exploration of their potential biological activities and applications in medicinal chemistry . As our understanding of these compounds grows, new synthetic routes and applications may be discovered.

Mecanismo De Acción

Target of Action

The primary targets of [2-Amino-1-(thiophen-3-yl)ethyl]diethylamine are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been shown to have various biological effects . .

Pharmacokinetics

The compound’s molecular weight is 198.33 g/mol , which could potentially influence its bioavailability and pharmacokinetics.

Propiedades

IUPAC Name |

N,N-diethyl-1-thiophen-3-ylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2S/c1-3-12(4-2)10(7-11)9-5-6-13-8-9/h5-6,8,10H,3-4,7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMACEHBBGMXZMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(CN)C1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6-[3-(propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-imine](/img/structure/B2433717.png)

![7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2433719.png)

![2-[[4-(4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2433722.png)

![6-(3-Methoxypropyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2433724.png)

![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B2433733.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2433734.png)